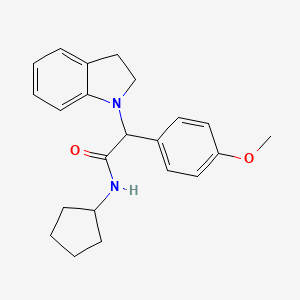
N-cyclopentyl-2-(2,3-dihydroindol-1-yl)-2-(4-methoxyphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cyclopentyl-2-(2,3-dihydroindol-1-yl)-2-(4-methoxyphenyl)acetamide is an amino acid amide.
Applications De Recherche Scientifique
Catalytic Hydrogenation in Synthesis
N-(3-Amino-4-methoxyphenyl)acetamide, a similar compound, is utilized as an intermediate in the production of azo disperse dyes. It's synthesized through catalytic hydrogenation, indicating the potential application of N-cyclopentyl-2-(2,3-dihydroindol-1-yl)-2-(4-methoxyphenyl)acetamide in similar synthetic processes (Zhang, 2008).
Enantio- and Diastereoselective Synthesis
This compound's derivatives are key in synthesizing compounds like (+)-cyclaradine through enzyme-catalyzed asymmetric hydrolysis, suggesting its use in the synthesis of biologically active compounds (Norimine et al., 1998).
Chemoselective Acetylation
N-(2-Hydroxyphenyl)acetamide, a related compound, is an intermediate in synthesizing antimalarial drugs. The chemoselective acetylation process employed in its synthesis can be relevant for manipulating this compound in pharmaceutical contexts (Magadum & Yadav, 2018).
Synthesis of β3-adrenergic Receptor Agonists
N-phenyl-(2-aminothiazol-4-yl)acetamides, structurally similar to this compound, show potential in developing drugs for treating obesity and type 2 diabetes, suggesting potential pharmacological applications (Maruyama et al., 2012).
Antitumor Activity
N-acetyldopamine derivatives, similar in structure, have been explored for their antitumor properties. This implies that this compound could also be investigated for antitumor activities (Yang et al., 2015).
Novel Microtubule Inhibitor
A synthesized compound, N-acetyl-N-(4-(4-methoxyphenyl-3-(3,4,5-trimethoxyphenyl)isoxazol-5-yl)acetamide (XN05), demonstrated potent antitumor activity and disrupted microtubule assembly, indicating a potential area of research for this compound in cancer treatment (Wu et al., 2009).
Propriétés
Formule moléculaire |
C22H26N2O2 |
|---|---|
Poids moléculaire |
350.5 g/mol |
Nom IUPAC |
N-cyclopentyl-2-(2,3-dihydroindol-1-yl)-2-(4-methoxyphenyl)acetamide |
InChI |
InChI=1S/C22H26N2O2/c1-26-19-12-10-17(11-13-19)21(22(25)23-18-7-3-4-8-18)24-15-14-16-6-2-5-9-20(16)24/h2,5-6,9-13,18,21H,3-4,7-8,14-15H2,1H3,(H,23,25) |
Clé InChI |
TYDXTZOUGWPWNR-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C(C(=O)NC2CCCC2)N3CCC4=CC=CC=C43 |
SMILES canonique |
COC1=CC=C(C=C1)C(C(=O)NC2CCCC2)N3CCC4=CC=CC=C43 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


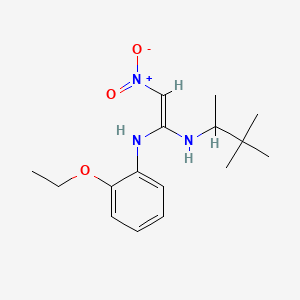
![(1S)-1-(4-amino-3,5-dichlorophenyl)-2-[6-(2-pyridin-2-ylethoxy)hexylamino]ethanol](/img/structure/B1230358.png)

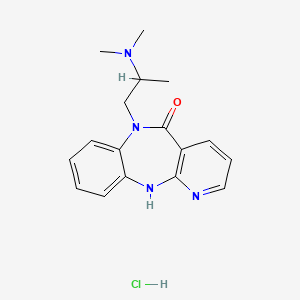

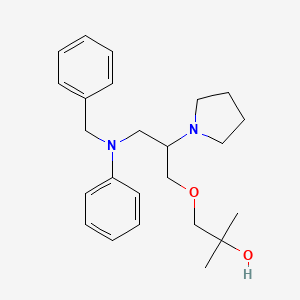

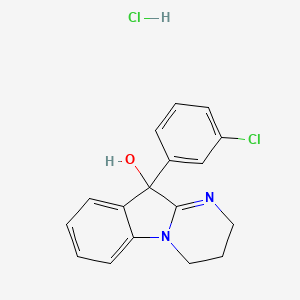
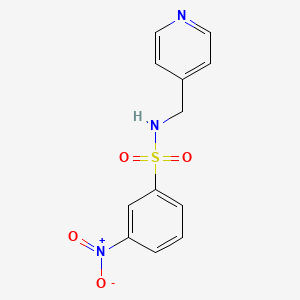
![Cyclopropyl-[4-(2,7-dimethyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)-1-piperazinyl]methanone](/img/structure/B1230374.png)
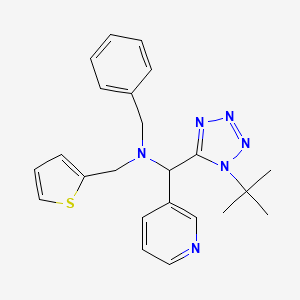
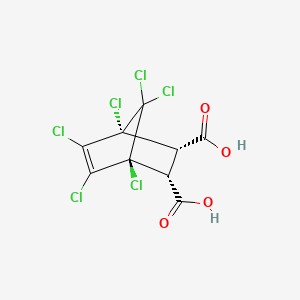
![2-[22-(Cyclopropylmethyl)-2,16-dihydroxy-14-oxa-11,22-diazaheptacyclo[13.9.1.01,13.02,21.04,12.05,10.019,25]pentacosa-4(12),5(10),6,8,15,17,19(25)-heptaen-7-yl]guanidine](/img/structure/B1230378.png)
![2-[[4-Cyano-3-[(2-methoxy-2-oxoethyl)thio]-5-isothiazolyl]thio]acetic acid ethenyl ester](/img/structure/B1230379.png)
